molecular formula C44H38 B3044261 1,1'-Biphenyl, 4,4'-bis[2,2-bis(4-methylphenyl)ethenyl]- CAS No. 135804-06-7

1,1'-Biphenyl, 4,4'-bis[2,2-bis(4-methylphenyl)ethenyl]-

Cat. No.: B3044261
CAS No.: 135804-06-7
M. Wt: 566.8 g/mol
InChI Key: PNJTZJDRBBJYKP-UHFFFAOYSA-N
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Description

1,1’-Biphenyl, 4,4’-bis[2,2-bis(4-methylphenyl)ethenyl]- is an organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by its biphenyl core, which is substituted at the 4,4’-positions with two 2,2-bis(4-methylphenyl)ethenyl groups. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it valuable in research and industrial applications.

Mechanism of Action

Target of Action

Similar compounds have been used in the synthesis of optoelectronic devices , suggesting that its targets could be related to light-emitting or light-absorbing molecules.

Mode of Action

It’s known that similar compounds interact with their targets through electronic transitions, which can result in the emission or absorption of light . This property is often utilized in the design of optoelectronic devices.

Biochemical Pathways

The compound doesn’t seem to be involved in any traditional biochemical pathways, as it’s primarily used in materials science rather than biochemistry . The synthesis of such compounds can involve organic reactions like the sonogashira coupling .

Pharmacokinetics

As a material used in the fabrication of optoelectronic devices, the compound doesn’t have traditional pharmacokinetic properties like absorption, distribution, metabolism, and excretion (ADME). Instead, its properties such as solubility, stability, and reactivity are more relevant .

Result of Action

The result of the compound’s action is typically the generation of light or the modulation of electrical signals . This is why it’s used in the fabrication of optoelectronic devices.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-Biphenyl, 4,4’-bis[2,2-bis(4-methylphenyl)ethenyl]- typically involves a multi-step process. One common method is the Suzuki coupling reaction, which is used to form the biphenyl core. This reaction involves the coupling of a boronic acid derivative with a halogenated biphenyl compound in the presence of a palladium catalyst and a base . The resulting biphenyl intermediate is then subjected to further reactions to introduce the 2,2-bis(4-methylphenyl)ethenyl groups.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale Suzuki coupling reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The reaction conditions, including temperature, solvent, and catalyst concentration, are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1,1’-Biphenyl, 4,4’-bis[2,2-bis(4-methylphenyl)ethenyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced biphenyl derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce reduced biphenyl derivatives. Substitution reactions can introduce a variety of functional groups onto the biphenyl core.

Scientific Research Applications

1,1’-Biphenyl, 4,4’-bis[2,2-bis(4-methylphenyl)ethenyl]- has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’-Biphenyl, 4,4’-bis[2,2-bis(4-methylphenyl)ethenyl]- is unique due to its specific substitution pattern, which imparts distinct luminescent properties and makes it valuable in the development of advanced materials and devices

Properties

IUPAC Name

1-[2,2-bis(4-methylphenyl)ethenyl]-4-[4-[2,2-bis(4-methylphenyl)ethenyl]phenyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H38/c1-31-5-17-39(18-6-31)43(40-19-7-32(2)8-20-40)29-35-13-25-37(26-14-35)38-27-15-36(16-28-38)30-44(41-21-9-33(3)10-22-41)42-23-11-34(4)12-24-42/h5-30H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNJTZJDRBBJYKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=CC2=CC=C(C=C2)C3=CC=C(C=C3)C=C(C4=CC=C(C=C4)C)C5=CC=C(C=C5)C)C6=CC=C(C=C6)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H38
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80573207
Record name 4,4'-Bis[2,2-bis(4-methylphenyl)ethenyl]-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80573207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

566.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135804-06-7
Record name 4,4'-Bis[2,2-bis(4-methylphenyl)ethenyl]-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80573207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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